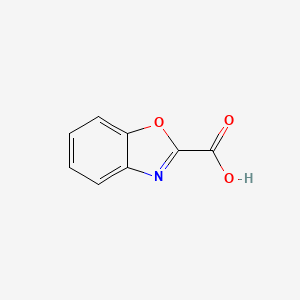

Benzooxazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPJOERCBNIOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608772 | |

| Record name | 1,3-Benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21598-08-3 | |

| Record name | 1,3-Benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzooxazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzooxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzoxazole core, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules.[1] The presence of both the benzoxazole moiety and a carboxylic acid group imparts unique chemical reactivity and potential for diverse functionalization. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, its spectroscopic signature, characteristic reactivity, and its applications in the field of drug discovery.

Chemical and Physical Properties

This compound is an aromatic organic compound with the molecular formula C8H5NO3.[2] The structure consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group attached at the 2-position of the oxazole ring. This arrangement results in a rigid, planar structure that can readily interact with biological macromolecules.[1]

| Property | Value | Source |

| CAS Number | 21598-08-3 | [2][3] |

| Molecular Formula | C8H5NO3 | [2] |

| Molecular Weight | 163.13 g/mol | [2] |

| IUPAC Name | 1,3-benzoxazole-2-carboxylic acid | [4] |

Further physical properties such as melting point, boiling point, and pKa are not consistently reported across publicly available sources and would require experimental determination or access to more specific chemical databases.

Synthesis and Experimental Protocols

The synthesis of 2-substituted benzoxazoles, including this compound, typically involves the condensation of a 2-aminophenol with a suitable carboxylic acid or its derivative.[5] This process proceeds via an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.[5] Several methods have been developed to achieve this transformation, often employing catalysts and varying reaction conditions to optimize yields.[5][6]

General Synthesis Workflow

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis via Condensation with an Acid Chloride

This method involves the in-situ generation of an acid chloride from a carboxylic acid, which then reacts with 2-aminophenol.[6]

-

Acid Chloride Formation: To a stirred solution of a suitable dicarboxylic acid derivative (e.g., ethyl oxalyl chloride) (1.0 mmol) in a dry, inert solvent such as toluene or xylene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol). Heat the mixture at reflux for 1-2 hours.[5]

-

Condensation: Cool the reaction mixture to room temperature. Add 2-aminophenol (1.0 mmol) to the flask.

-

Cyclization: Heat the mixture, potentially with a catalyst such as methanesulfonic acid, to facilitate the intramolecular cyclization and dehydration.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by pouring the reaction mixture into ice water.[7] The resulting solid is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[5]

Spectroscopic Properties

The spectroscopic signature of this compound is characterized by the combined features of the benzoxazole ring system and the carboxylic acid functional group.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| Infrared (IR) Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad absorption in the range of 2500-3300 cm⁻¹.[8][9][10]- C=O Stretch (Carboxylic Acid): Strong absorption between 1710-1760 cm⁻¹. Conjugation with the benzoxazole ring would likely place this peak in the lower end of the range, around 1710 cm⁻¹.[8][9][10][11]- C-O Stretch (Carboxylic Acid): Absorption in the 1210-1320 cm⁻¹ region.[11][12]- Aromatic C-H Stretch: Absorptions around 3030-3080 cm⁻¹.[12]- Aromatic C=C Stretch: In-plane stretching vibrations at approximately 1465-1625 cm⁻¹.[12] |

| ¹H NMR Spectroscopy | - Carboxylic Acid Proton (-COOH): A singlet typically appearing far downfield, around 12 δ. The exact chemical shift is dependent on concentration and solvent due to hydrogen bonding. This peak will disappear upon addition of D₂O.[8][9][10]- Aromatic Protons: Signals corresponding to the protons on the benzene ring, typically in the range of 7.0-8.5 δ, with splitting patterns dependent on their substitution. |

| ¹³C NMR Spectroscopy | - Carbonyl Carbon (-COOH): A signal in the range of 165-185 δ. For aromatic acids, this signal is expected towards the upfield end of this range (~165 δ).[8][9][10]- Aromatic and Heterocyclic Carbons: Signals corresponding to the carbons of the benzoxazole ring system. |

Chemical Reactivity

The chemical reactivity of this compound is dominated by the carboxylic acid functional group. This group can undergo a variety of transformations, making the molecule a versatile intermediate for further chemical synthesis.

Reactivity of the Carboxylic Acid Group

References

- 1. jocpr.com [jocpr.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 21598-08-3 [chemicalbook.com]

- 4. 1,3-Benzoxazole-2-carboxylic acid | C8H5NO3 | CID 20563682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Benzooxazole-2-carboxylic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzooxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potential for functionalization make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in its practical application.

Chemical Structure and Properties

This compound is characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 2-position of the oxazole moiety.

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 21598-08-3 | [1] |

| Molecular Formula | C₈H₅NO₃ | [1][2] |

| Molecular Weight | 163.13 g/mol | [1] |

| Melting Point | 71-72 °C (decomposed) | [3] |

| Boiling Point (Predicted) | 352.7 ± 25.0 °C | [3] |

| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 0.12 ± 0.30 | [3] |

Synthesis of this compound

The primary and most direct route for synthesizing this compound involves the condensation of 2-aminophenol with oxalic acid or its derivatives.[4] This reaction proceeds through an initial acylation of the amino group of 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[4] Various methodologies have been developed to optimize this transformation, including conventional heating and microwave-assisted synthesis.

General Synthesis Pathway

The overall reaction scheme for the synthesis of this compound from 2-aminophenol and oxalic acid is depicted below.

Caption: General synthesis pathway of this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound and its derivatives.

Method 1: Conventional Synthesis using Methanesulfonic Acid

This method describes a one-pot synthesis from a carboxylic acid and 2-aminophenol with in-situ generation of the acid chloride.

Experimental Protocol:

-

To a stirred solution of oxalic acid (1.0 mmol) in a suitable solvent (e.g., toluene or xylene, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).

-

Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.

-

Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).[4]

-

Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.[4]

-

Heat the reaction mixture at 100-120°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and environmentally friendly approach to the synthesis of 2-substituted benzoxazoles.[5][6]

Experimental Protocol:

-

In a microwave-safe vessel, thoroughly combine 2-aminophenol (1.0 mmol) and oxalic acid (1.0 mmol).[4][6]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.[4] The optimal temperature and time may vary.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data

The following table summarizes representative yields for the synthesis of 2-substituted benzoxazoles using various methods, which can be indicative of the expected yields for this compound.

Table 2: Representative Yields of 2-Substituted Benzoxazoles

| Precursors | Method | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Aminophenol, Benzoic Acid | Microwave | Polyphosphoric Acid | - | 4 min | - | [7] |

| 2-Aminophenol, Carboxylic Acids | Microwave | Lawesson's Reagent | - | 5-15 min | Good | |

| 2-Aminophenol, Carboxylic Acids | Conventional | Methanesulfonic Acid | 100-120 | - | Excellent | |

| 2-Amino-4-methylphenol, 4-Methoxybenzaldehyde | Microwave | Iodine | 120 | 10 min | 90 | [6] |

| 2-Amino-4-methylphenol, 4-Chlorobenzaldehyde | Microwave | Iodine | 120 | 10 min | 85 | [6] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.

¹H NMR Spectroscopy:

-

Aromatic Protons: The chemical shifts (δ) of the aromatic protons on the benzoxazole ring are highly dependent on the substitution pattern.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group typically appears as a broad singlet in the downfield region (δ 10-13 ppm), though this signal can sometimes be difficult to observe.[8][9]

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A key diagnostic signal for the carboxylic acid is the carbonyl carbon, which typically resonates in the range of δ 165-185 ppm.[8][9]

-

Aromatic Carbons: The carbons of the benzoxazole core appear between δ 110-160 ppm.[8]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | 160-180 |

| C2 (Oxazole) | 150-165 |

| Aromatic Carbons | 110-150 |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide has provided a detailed overview of the structure and synthesis of this compound. The presented experimental protocols and quantitative data offer a practical foundation for researchers working with this important heterocyclic compound. The synthetic methods described, particularly the microwave-assisted approach, provide efficient and environmentally conscious routes to this valuable molecular scaffold. Further research into the derivatization and application of this compound is encouraged to explore its full potential in drug discovery and materials science.

References

- 1. scbt.com [scbt.com]

- 2. 1,3-Benzoxazole-2-carboxylic acid | C8H5NO3 | CID 20563682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 21598-08-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide on the Biological Activities of Benzoxazole-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities exhibited by benzoxazole-2-carboxylic acid derivatives. The benzoxazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has been extensively explored for its therapeutic potential. This document collates and presents key findings on the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Introduction to Benzoxazole Derivatives

Benzoxazole derivatives are a class of organic compounds characterized by a benzene ring fused to an oxazole ring.[1] Their structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, is believed to facilitate their interaction with biological macromolecules, contributing to their broad spectrum of pharmacological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and enzyme inhibition properties.[3][4][5][6] The development of novel benzoxazole derivatives is a promising area of research, particularly in the face of rising drug resistance and the need for more effective therapeutic agents.[7]

Synthesis of Benzoxazole-2-Carboxylic Acid Derivatives

The synthesis of benzoxazole-2-carboxylic acid derivatives and related 2-substituted benzoxazoles is a critical first step in their biological evaluation. A common and direct method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[8] This reaction typically proceeds through an initial acylation of the amino group of the 2-aminophenol, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.[8] Various synthetic methodologies have been developed to optimize this process, including:

-

Microwave-Assisted Synthesis: This approach offers a rapid and often solvent-free method for benzoxazole synthesis, improving efficiency and aligning with green chemistry principles.[8][9]

-

Catalytic Methods: A range of catalysts, including methanesulfonic acid and tin(II) chloride, have been employed to facilitate the condensation reaction under milder conditions and improve yields.[10][11]

-

One-Pot Syntheses: Methodologies have been developed to synthesize 2-substituted benzoxazoles directly from carboxylic acids in a single step, simplifying the synthetic process.[10]

A general synthetic scheme for the formation of 2-substituted benzoxazoles is depicted below.

Caption: General reaction scheme for the synthesis of 2-substituted benzoxazoles.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[7][12] The growing threat of multidrug-resistant pathogens underscores the urgent need for novel antimicrobial compounds, and benzoxazoles represent a promising class of candidates.[13]

Quantitative Antimicrobial Data

The antimicrobial efficacy of benzoxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]

| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC of Reference | Source |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl)propanoic acid derivative (2b) | Bacillus subtilis | 0.098 - 0.78 | Penicillin | 2-fold less active than 2b | [13] |

| 2-(3-Arylureido)benzoxazole (5b, 5f, 5h, 5i) | Gram-positive and Gram-negative bacteria | Not specified | Not specified | Not specified | [13] |

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Gram-positive and Gram-negative bacteria, C. albicans | Not specified | Not specified | Not specified | [14] |

| Various 2,5-disubstituted benzoxazoles | P. aeruginosa | 16 | Not specified | Not specified | [15] |

Mechanism of Action

Molecular modeling studies suggest that the antibacterial activity of some benzoxazole derivatives may be achieved through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5][7][16] Pharmacophore analysis indicates that hydrogen bond acceptor (HBA), hydrogen bond donor (HBD), and hydrophobic features are important for this inhibitory activity.[7]

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzoxazole derivatives, with studies demonstrating their cytotoxicity against various cancer cell lines.[2][17][18]

Quantitative Anticancer Data

The in vitro anticancer activity is often expressed as the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference | Source |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid (5) | MCF-7 (Breast) | Promising | Doxorubicin | Not specified | [17] |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid (10) | MCF-7 (Breast) | Promising | Doxorubicin | Not specified | [17] |

| Piperidinyl-based benzoxazole (11b) | MCF-7 (Breast) | 4.30 | Sorafenib | 4.95 | [19] |

| Piperidinyl-based benzoxazole (11b) | A549 (Lung) | 6.68 | Sorafenib | 6.32 | [19] |

| Piperidinyl-based benzoxazole (11b) | PC-3 (Prostate) | 7.06 | Sorafenib | 6.57 | [19] |

| Benzoxazole derivative (12l) | HepG2 (Liver) | 10.50 | Sorafenib | Not specified | [20][21] |

| Benzoxazole derivative (12l) | MCF-7 (Breast) | 15.21 | Sorafenib | Not specified | [20] |

| 2,5-disubstituted benzoxazole (3c) | MCF-7 (Breast) | 4 µg/mL | Not specified | Not specified | [9] |

Signaling Pathways and Mechanisms of Action

The anticancer effects of benzoxazole derivatives are mediated through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

-

VEGFR-2 and c-Met Inhibition: Some piperidinyl-based benzoxazole derivatives have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases crucial for tumor progression.[19]

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways.

-

Induction of Apoptosis: Certain benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[19][20] This is often accompanied by the upregulation of pro-apoptotic proteins like p53 and BAX, and the downregulation of anti-apoptotic proteins such as Bcl-2.[19] Mechanistically, this can lead to the activation of caspases, which are key executioners of apoptosis.[19]

Caption: Simplified pathway of apoptosis induction by benzoxazole derivatives.

Anti-inflammatory Activity

Benzoxazole derivatives have also been investigated for their anti-inflammatory properties.[22][23][24] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, and their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.[24]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of some 2-(2-arylphenyl)benzoxazole derivatives has been evaluated through their ability to inhibit COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[23][24]

| Compound | % Inhibition COX-1 (at 10 µM) | % Inhibition COX-2 (at 10 µM) | COX-2 Selectivity Index (SI) | Source |

| 3g | 15 | 85 | >10 | [23] |

| 3n | 20 | 90 | >10 | [23] |

| 3o | 10 | 80 | >10 | [23] |

| Celecoxib (Reference) | 12 | 92 | >10 | [23] |

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily attributed to their selective inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation.[23] More recently, some benzoxazolone derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) that plays a crucial role in the inflammatory response to lipopolysaccharides (LPS).[25]

Caption: Mechanisms of anti-inflammatory action of benzoxazole derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological activities of benzoxazole-2-carboxylic acid derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[13]

-

Materials: 96-well microtiter plates, sterile nutrient broth (e.g., Mueller-Hinton Broth), microbial inoculum adjusted to 0.5 McFarland standard, benzoxazole compound stock solution (in a suitable solvent like DMSO), positive control antibiotic, negative control (broth and solvent).[13]

-

Procedure:

-

Prepare serial two-fold dilutions of the benzoxazole compound in the nutrient broth directly in the 96-well plate.

-

Add the microbial inoculum to each well.

-

Include positive, negative, and growth control wells.

-

Incubate the plates at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that shows no visible growth.[13]

-

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[9][26]

-

Materials: 96-well plates, cancer cell lines, cell culture medium (e.g., DMEM with FBS), benzoxazole compound, MTT solution, DMSO.[9][26]

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzoxazole compound for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value based on the dose-response curve.[26]

-

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Conclusion

Benzoxazole-2-carboxylic acid derivatives and their related analogues represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will be crucial in the development of novel and effective therapeutic agents based on the benzoxazole scaffold. This guide provides a foundational resource for researchers and drug development professionals to build upon in their efforts to translate the potential of these compounds into clinical applications.

References

- 1. jocpr.com [jocpr.com]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. benchchem.com [benchchem.com]

- 9. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science [eurekaselect.com]

- 17. op.niscpr.res.in [op.niscpr.res.in]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jocpr.com [jocpr.com]

- 23. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

The Benzoxazole-2-Carboxylic Acid Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction: The benzoxazole moiety, a heterocyclic scaffold composed of a fused benzene and oxazole ring, has garnered significant attention in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, making it a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the Benzooxazole-2-carboxylic acid core, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for various derivatives of the benzoxazole scaffold, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Benzoxazole Derivatives

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 12l | HepG2 | Hepatocellular Carcinoma | 10.50 | [1] |

| 12l | MCF-7 | Breast Adenocarcinoma | 15.21 | [1] |

| 12d | HepG2 | Hepatocellular Carcinoma | 23.61 | [1] |

| 13a | MCF-7 | Breast Adenocarcinoma | 32.47 | [1] |

| 4b | MCF-7 | Breast Adenocarcinoma | 0.011 | [2][3] |

| 3a | MCF-7 | Breast Adenocarcinoma | 0.012 | [3] |

| 4a | MCF-7 | Breast Adenocarcinoma | 0.065 | [3] |

| 5a-c | MCF-7 | Breast Adenocarcinoma | 0.012-0.065 | [3] |

| 6a | MCF-7 | Breast Adenocarcinoma | 0.012 | [3] |

| Compound 19 (4-NO2 derivative) | SNB-75 | CNS Cancer | 35.49 (%GI) | [4] |

| Compound 20 (4-SO2NH2 derivative) | SNB-75 | CNS Cancer | 31.88 (%GI) | [4] |

| 5-fluorobenzoxazole 2A | MCF-7 | Breast Adenocarcinoma | 0.36 | [5] |

| 5-fluorobenzoxazole 2A | MDA 468 | Breast Adenocarcinoma | 0.27 | [5] |

| Arylbenzoxazole Derivative | KB | Oral Carcinoma | 3.3 | [5] |

Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives

| Compound ID | Assay | Target | IC50 (µM) | Reference |

| 3c | IL-6 Inhibition | MD2 | 10.14 ± 0.08 | [6] |

| 3d | IL-6 Inhibition | MD2 | 5.43 ± 0.51 | [6] |

| 3g | IL-6 Inhibition | MD2 | 5.09 ± 0.88 | [6] |

| V1 (Acetamide derivative) | COX-1 Inhibition | COX-1 | 3.41 | [7] |

| V1 (Acetamide derivative) | COX-2 Inhibition | COX-2 | 0.33 | [7] |

| V2 (Chloro phenyl oxazole derivative) | COX-1 Inhibition | COX-1 | 7.11 | [7] |

| V2 (Chloro phenyl oxazole derivative) | COX-2 Inhibition | COX-2 | 0.69 | [7] |

| V3 (Amino phenyl oxazole derivative) | COX-1 Inhibition | COX-1 | 6.97 | [7] |

| V3 (Amino phenyl oxazole derivative) | COX-2 Inhibition | COX-2 | 0.81 | [7] |

Table 3: Antimicrobial Activity of Benzoxazole Derivatives

| Compound ID | Microorganism | Strain Type | MIC (µg/mL) | Reference |

| Derivative 47 | Pseudomonas aeruginosa | Gram-negative | 0.25 | |

| Derivative 47 | Enterococcus faecalis | Gram-positive | 0.5 |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the this compound scaffold and its derivatives are provided below.

Synthesis of 2-Substituted Benzoxazoles

This protocol describes a general method for the synthesis of 2-substituted benzoxazoles via the condensation of an o-aminophenol with a carboxylic acid.

Materials:

-

o-Aminophenol derivative

-

Carboxylic acid derivative

-

Polyphosphoric acid (PPA) or other suitable catalyst (e.g., methanesulfonic acid)

-

Toluene or Xylene

-

Thionyl chloride (optional, for in situ acid chloride formation)

-

Sodium bicarbonate solution (5%)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation (Optional): To a stirred solution of the carboxylic acid (1.0 mmol) in a suitable solvent such as toluene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol). Heat the mixture at reflux for 1-2 hours to form the acid chloride. Cool the reaction mixture to room temperature.

-

Condensation: Add o-aminophenol (1.0 mmol) to the reaction mixture.

-

Cyclization: Add a catalyst such as methanesulfonic acid (2.0-3.0 mmol) or polyphosphoric acid. Heat the reaction mixture to 100-120°C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a 5% sodium bicarbonate solution.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of benzoxazole derivatives on cancer cell lines.[8][9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzoxazole test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)[9]

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of benzoxazole derivatives against various microorganisms.[11][12][13]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for the tested microorganism

-

Benzoxazole test compounds dissolved in a suitable solvent

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control (standard antibiotic, e.g., ofloxacin, fluconazole)

-

Negative control (broth only)

Procedure:

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the benzoxazole compounds in the broth directly in the 96-well plates. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control well with a known antibiotic, a negative control well with broth only, and a growth control well with inoculum and broth but no compound.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows relevant to the this compound scaffold are provided below using Graphviz (DOT language).

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis.[14][15][16][17][18] Certain benzoxazole derivatives have been shown to inhibit this pathway.

Caption: Inhibition of the JAK/STAT signaling pathway by a benzoxazole derivative.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gut motility.[19][20][21] Benzoxazole derivatives have been developed as potent 5-HT3 receptor antagonists.[22]

Caption: Antagonistic action of a benzoxazole derivative on the 5-HT3 receptor signaling pathway.[23]

Drug Discovery Workflow for Benzoxazole-2-Carboxylic Acid Derivatives

This diagram illustrates a typical drug discovery and development workflow for novel compounds based on the this compound scaffold.

Caption: A generalized workflow for the discovery and development of drugs based on the benzoxazole scaffold.

References

- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. jocpr.com [jocpr.com]

- 4. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. researchhub.com [researchhub.com]

- 10. broadpharm.com [broadpharm.com]

- 11. pdb.apec.org [pdb.apec.org]

- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. woah.org [woah.org]

- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 20. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 21. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

physicochemical properties of 2-arylbenzoxazoles

An In-depth Technical Guide to the Physicochemical Properties of 2-Arylbenzoxazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. These compounds are recognized for a wide range of biological activities, including as anticancer agents, A2A receptor antagonists, and antimicrobials.[1][2][3] Understanding their physicochemical properties is paramount for optimizing their synthesis, formulation, and biological efficacy.

Core Physicochemical Properties

The therapeutic potential and application of 2-arylbenzoxazoles are intrinsically linked to their structural and physicochemical characteristics. Key properties such as solubility, lipophilicity, and thermal stability govern their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical determinants of a drug candidate's success.[4][5]

Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and bioavailability.[4][6] Poorly soluble compounds can lead to unreliable results in in vitro assays and may present significant formulation challenges.[4][7] The solubility of 2-arylbenzoxazoles can be influenced by pH, especially for ionizable derivatives.[4][8]

Table 1: Aqueous Solubility Data for Selected 2-Arylbenzoxazoles

| Compound/Derivative | Solubility (µM) | Method | Conditions | Reference |

|---|---|---|---|---|

| Compound F1 (an A2AR antagonist) | 184 | Not Specified | Aqueous | [2][9][10] |

| 2-(2'-hydroxyphenyl)benzoxazole | Limited in water | General Observation | pH not specified |[8] |

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), measures a compound's distribution between an organic (n-octanol) and an aqueous phase.[5] This property is a key determinant of a molecule's ability to permeate biological membranes.[5][11] For orally administered drugs, a logP value of less than 5 is generally preferred, according to Lipinski's Rule of 5.[5][12] For drugs targeting the central nervous system (CNS), a logP value around 2 is often considered ideal.[5] For ionizable molecules, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is a more relevant descriptor.[11][13]

Table 2: Lipophilicity Data for Selected Benzoxazoles

| Compound/Derivative | Property | Value | Method | Reference |

|---|---|---|---|---|

| Benzoxazole | pKa | Extremely weak base | Calculated | [14] |

| 2-Phenylbenzoxazole | pKb | 13.53 | Not Specified |[15] |

Thermal Properties

Melting and boiling points are fundamental physical properties that provide information about the purity and stability of a compound.[16]

Table 3: Thermal Data for Selected 2-Arylbenzoxazoles

| Compound/Derivative | Melting Point (°C) | Reference |

|---|---|---|

| 2-(Furan-2-yl)-5-methyl-1,3-benzoxazole | 64 | [2] |

| 2-(Furan-2-yl)-5-nitro-1,3-benzoxazole | 182 | [2] |

| N-(2-Hydroxy-5-methylphenyl)-3,4-dimethoxybenzamide | 164 | [2] |

| N-(2-Hydroxy-5-nitro-phenyl) furan-2-carboxamide | 165 | [2] |

| 2-(p-Tolyl)benzoxazole | 88-90 | [17] |

| 2-(4-Chlorophenyl)benzoxazole | 144-145 | [17] |

| 2-(3,4-Dimethoxyphenyl)benzoxazole | 58-60 | [17] |

| 2-(3-fluorosulfatophenyl)benzoxazole | 106.5–108 | [18] |

| 2-(amino-2'-hydroxyphenyl)benzoxazole | 227-228 |[19] |

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of 2-arylbenzoxazoles.[1] UV-Visible spectroscopy provides information about electronic transitions, while fluorescence spectroscopy reveals details about the excited states of these molecules.[1] Many 2-(2'-hydroxyphenyl)benzoxazole derivatives are noted for their ability to absorb high-energy UV radiation, making them candidates for use as organic UV filters.[1][19][20] The long-wavelength transition in benzoxazoles is typically of a π -> π* type.

Table 4: UV-Visible and Fluorescence Data for Selected 2-Arylbenzoxazoles

| Compound/Derivative | λmax (nm) | Molar Absorptivity (εmax, M⁻¹cm⁻¹) | Solvent | Fluorescence Emission Maxima (nm) | Reference |

|---|---|---|---|---|---|

| 2-(2'-hydroxyphenyl)benzoxazole | 336 | 1.83 x 10⁴ | Ethanol | - | [1][19] |

| 2-(amino-2'-hydroxyphenyl)benzoxazole | 374 | 5.30 x 10⁴ | Ethanol | - | [1][19] |

| Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole | 339 | 1.69 x 10⁵ | Ethanol | - | [1][19] |

| 2-(fluorosulfatophenyl)benzoxazole (ortho) | - | - | Acetonitrile | 439, 463, 492 (solid state) | [18] |

| 2-(fluorosulfatophenyl)benzoxazole (meta) | - | - | Acetonitrile | 381 | [18] |

| 2-(fluorosulfatophenyl)benzoxazole (para) | - | - | Acetonitrile | 375 |[18] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and robust experimental methodologies.

Aqueous Solubility Determination

Two primary methods are employed for solubility measurement in drug discovery:

-

Thermodynamic (Equilibrium) Solubility : Often considered the "gold standard," this method measures the solubility of a compound once it has reached equilibrium in an aqueous buffer.[7][21]

-

An excess amount of the solid, crystalline compound is added to a vial containing an aqueous buffer of a specific pH.[21]

-

The resulting suspension is agitated or shaken for an extended period (e.g., 24-72 hours) at a controlled temperature to ensure equilibrium is reached.[7][21]

-

The solution is then filtered or centrifuged to separate the undissolved solid.[7][22]

-

The concentration of the dissolved compound in the filtrate (the saturated solution) is quantified using a suitable analytical technique, such as HPLC-UV or LC/MS.[7][21][22]

-

-

Kinetic Solubility : This high-throughput method is typically used in the early stages of drug discovery.[4][7] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[7][21]

-

A concentrated stock solution of the test compound is prepared in DMSO.[7]

-

Serial dilutions of this stock solution are added to a microtiter plate containing the aqueous buffer (e.g., PBS, pH 7.4).[7]

-

The plate is incubated for a short period (e.g., 1-2 hours).

-

Precipitation is detected by measuring the turbidity of the solution using laser nephelometry, which measures scattered light.[6][7][22] The concentration at which the turbidity surpasses a defined threshold is reported as the kinetic solubility.[4]

-

Lipophilicity (logP) Determination

-

Shake-Flask Method : This is the traditional and most direct method for logP measurement.[23][24]

-

The compound is dissolved in a pre-saturated mixture of n-octanol and water.[24]

-

The mixture is shaken vigorously to allow the compound to partition between the two immiscible phases until equilibrium is achieved.[24]

-

The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[24]

-

The concentration of the compound in each layer is determined, typically by UV-Vis spectroscopy.[23][24]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[5]

-

LogP is the base-10 logarithm of this ratio.[5]

-

-

¹⁹F NMR Spectroscopy Method : For fluorinated compounds, this method offers a straightforward alternative that does not require UV activity.[23] It relies on comparing the integrals of the fluorine signals in the n-octanol and aqueous phases after partitioning, using a reference compound.[23]

Spectroscopic Analysis

-

UV-Visible Spectroscopy : A solution of the compound is prepared in a suitable solvent (e.g., ethanol, dichloromethane).[1][25] The solution is placed in a cuvette, and its absorbance is measured across a range of UV and visible wavelengths (e.g., 200-800 nm) using a spectrophotometer. The wavelength of maximum absorbance (λmax) is recorded.[1]

-

Fluorescence Spectroscopy : The fluorescence spectrum is obtained by exciting the sample at a specific wavelength (often at or near its λmax) and measuring the emitted light at longer wavelengths. The quantum yield can also be determined relative to a known standard.

Visualizations: Workflows and Biological Pathways

Experimental Workflow: Thermodynamic Solubility

The following diagram illustrates the standard workflow for determining the thermodynamic solubility of a 2-arylbenzoxazole derivative.

Caption: Workflow for thermodynamic solubility measurement.

Signaling Pathway: A2A Receptor Antagonism

Certain 2-arylbenzoxazoles have been identified as antagonists of the A2A adenosine receptor (A2AR), a promising target for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[2][9] The diagram below illustrates this mechanism of action.

Caption: 2-Arylbenzoxazole blocking the A2A adenosine receptor pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. acdlabs.com [acdlabs.com]

- 6. rheolution.com [rheolution.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. acdlabs.com [acdlabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]

- 15. 2-Phenylbenzoxazole(833-50-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. scielo.br [scielo.br]

- 20. scielo.br [scielo.br]

- 21. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 24. books.rsc.org [books.rsc.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanisms of Action of Benzooxazole Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzooxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. While the specific mechanism of action for benzooxazole-2-carboxylic acid is not extensively documented, its derivatives have been shown to exhibit a remarkable diversity of pharmacological effects by targeting various enzymes and signaling pathways. This guide provides a comprehensive overview of the core mechanisms of action identified for several classes of benzooxazole carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated pathways and workflows.

Inhibition of Acid Ceramidase

Certain derivatives of benzoxazolone carboxamide have been identified as potent, systemically active inhibitors of intracellular acid ceramidase (AC). This enzyme plays a crucial role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. Dysregulation of ceramide levels is implicated in various pathological conditions, including cancer, making AC a compelling therapeutic target.

Mechanism of Inhibition

Kinetic studies have revealed that these benzooxazole derivatives act as non-competitive inhibitors of human recombinant AC. This mode of inhibition is characterized by a concentration-dependent reduction in the maximal catalytic velocity (Vmax) without a significant effect on the Michaelis-Menten constant (Km)[1]. Further investigation through liquid chromatography-mass spectrometry (LC-MS) has demonstrated that these inhibitors form a covalent bond with the catalytic cysteine residue (Cys-143) of the enzyme[1]. The formation of this covalent adduct incapacitates the enzyme, leading to a non-competitive inhibition profile.

Quantitative Data: Acid Ceramidase Inhibition

| Compound Class | Derivative Example | Target | IC50 | Reference |

| Benzoxazolone Carboxamide | 2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | Human Acid Ceramidase | 64 nM | [1] |

| Substituted Benzoxazolone | 6-bromo-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | Human Acid Ceramidase | 33 nM | [1] |

Experimental Protocol: Acid Ceramidase Inhibition Assay

A fluorogenic assay is commonly employed to determine the inhibitory activity against acid ceramidase.

Materials:

-

Recombinant human acid ceramidase

-

Fluorogenic substrate (e.g., RBM14-C12)

-

Assay buffer (e.g., 25 mM sodium acetate, pH 4.5)

-

Test compounds (benzooxazole derivatives) dissolved in DMSO

-

96-well or 384-well plates

-

Sodium periodate (NaIO4) solution

-

Glycine-NaOH buffer (pH 10.6)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a microplate, add the recombinant acid ceramidase to the assay buffer.

-

Add the test compound dilutions to the wells containing the enzyme and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate for a defined time (e.g., 1-3 hours) at 37°C.

-

Stop the reaction by adding a solution of sodium periodate, which oxidizes the product of the enzymatic reaction.

-

Induce β-elimination by adding a high pH buffer (glycine-NaOH) to release the fluorescent product (e.g., umbelliferone).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.[2][3]

Signaling Pathway and Experimental Workflow

Inhibition of Monoacylglycerol Lipase (MAGL)

A class of benzooxazole derivatives incorporating a 2-pyrrolidinone moiety has been developed as potent and selective inhibitors of monoacylglycerol lipase (MAGL).[4] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in the treatment of pain, anxiety, and neurodegenerative diseases.

Mechanism of Inhibition

Molecular docking studies suggest that these benzooxazole derivatives bind to the catalytic site of MAGL. Specifically, the carbonyl group of the 2-pyrrolidinone ring is positioned within the oxyanion hole of the enzyme's active site, where it forms hydrogen bonds with key amino acid residues, including Ala51, Met123, and Ser122, which are critical for the enzyme's catalytic function.[4] This interaction blocks the substrate from accessing the active site, thereby inhibiting the hydrolysis of 2-AG.

Quantitative Data: MAGL Inhibition

| Compound Class | Derivative Example | Target | IC50 | Selectivity vs. FAAH | Reference |

| Benzoxazole clubbed 2-Pyrrolidinone | 4-NO2 phenyl derivative | human MAGL | 8.4 nM | > 50 µM | [4] |

| Benzoxazole clubbed 2-Pyrrolidinone | 4-SO2NH2 phenyl derivative | human MAGL | 7.6 nM | > 50 µM | [4] |

Experimental Protocol: MAGL Inhibition Assay

A colorimetric assay is commonly used for screening MAGL inhibitors.[5][6]

Materials:

-

Recombinant human MAGL

-

MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

-

Substrate: 4-nitrophenylacetate

-

Test compounds (benzooxazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, a solution of the test compound, and the diluted MAGL enzyme solution to the appropriate wells. Include wells for a positive control (a known MAGL inhibitor) and a negative control (solvent only).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the 4-nitrophenylacetate substrate to all wells.

-

Immediately measure the absorbance at 405-415 nm in a kinetic mode for a set period (e.g., 10 minutes). The rate of increase in absorbance corresponds to the rate of 4-nitrophenol production.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[5]

Signaling Pathway and Experimental Workflow

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a central role in the immune system. Certain benzooxazole derivatives have been shown to exert immunosuppressive effects by inhibiting this pathway.

Mechanism of Action

One particular derivative, PO-296, has been demonstrated to inhibit the proliferation of T lymphocytes by targeting the JAK3/STAT5 signaling pathway.[7] Cytokines, upon binding to their receptors, activate receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression, including genes involved in cell proliferation. By inhibiting JAK3, the benzooxazole derivative prevents the phosphorylation and activation of STAT5, thereby blocking the downstream signaling cascade and inhibiting T-cell proliferation.

Signaling Pathway Diagram

Other Mechanisms of Action

The versatility of the benzooxazole scaffold allows for the development of derivatives that target a range of other biological molecules.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

2-Aryl-6-carboxamide benzooxazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[2]

DNA Topoisomerase II Inhibition

5-chlorotolylbenzoxazole has been identified as a significant inhibitor of DNA topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription, making it a target for anticancer therapies.[8]

Dopamine D2 Receptor Modulation

Potassium benzo[d]oxazole-2-carboxylate has been utilized in the synthesis of novel negative allosteric modulators of the dopamine D2 receptor, suggesting that the this compound core can be a starting point for developing modulators of G-protein coupled receptors.[9]

Conclusion

This guide highlights the multifaceted mechanisms of action of benzooxazole carboxylic acid derivatives. The ability of this chemical scaffold to be tailored to inhibit specific enzymes and modulate key signaling pathways underscores its importance in modern drug discovery. The diverse targets, including acid ceramidase, monoacylglycerol lipase, and components of the JAK/STAT pathway, demonstrate the broad therapeutic potential of this class of compounds, spanning from oncology and neurodegenerative diseases to inflammatory and autoimmune disorders. Further exploration of the structure-activity relationships within this chemical family will undoubtedly lead to the development of novel and highly selective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. benchchem.com [benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Monoacylglycerol Lipase Inhibitor Screening Assay Kit - 96 Well | BluSense Diagnostics [blusense-diagnostics.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Benzoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole, a heterocyclic compound composed of a fused benzene and oxazole ring, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad pharmacological properties, particularly their potential as anticancer agents.[1][2] This guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel benzoxazole compounds, detailing experimental protocols, summarizing key quantitative data, and visualizing experimental workflows and potential mechanisms of action.

Data Presentation: In Vitro Cytotoxicity of Benzoxazole Derivatives

The following tables summarize the cytotoxic activity (IC₅₀ values) of various benzoxazole derivatives against several human cancer cell lines, as reported in recent literature. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Cytotoxicity (IC₅₀) of Benzoxazole Derivatives against Breast Cancer Cell Lines (MCF-7, MDA-MB-231)

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 3b | MCF-7 | 12 (µg/mL) | [1] |

| 3c | MCF-7 | 4 (µg/mL) | [1] |

| 12l | MCF-7 | 15.21 | [3] |

| 11 | MDA-MB-231 | 5.63 | [4] |

| 12 | MDA-MB-231 | 6.14 | [4] |

| 27 | MDA-MB-231 | 11.32 | [4] |

| 12 | MCF-7 | 6.14 | [4] |

| 14a | MCF-7 | 4.054 | [5] |

| Compounds 4a-f | MCF-7, MDA-MB-231 | Showed better potency than against KB and A549 cells | [6] |

| 12 | MCF-7 | >50 | [7] |

Table 2: Cytotoxicity (IC₅₀) of Benzoxazole Derivatives against Liver Cancer Cell Lines (HepG2)

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 3e | HepG2 | 17.9 (µg/mL) | [1] |

| 12d | HepG2 | 23.61 | [3] |

| 12l | HepG2 | 10.50 | [3] |

| 14a | HepG2 | 3.95 | [5] |

| 14k | HepG2 | 7.75 | [8] |

| 14n | HepG2 | 7.098 | [8] |

| 11 | HepG2 | 5.5 (µg/mL) | [7] |

Table 3: Cytotoxicity (IC₅₀) of Benzoxazole Derivatives against Other Human Cancer Cell Lines

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 8g | HCT-116 (Colon) | 68.0 (% growth inhibition) | [9] |

| 12e | HCT-116 (Colon) | 59.11 (% growth inhibition) | [9] |

| Compounds 3m, 3n | HT-29 (Colon), A549 (Lung), C6 (Brain) | Displayed attractive anticancer effect | [10] |

| 11 | HTC-116 (Colorectal) | 9.7 | [7] |

Note: Some IC₅₀ values were reported in µg/mL and are presented as such. Direct comparison between µM and µg/mL requires knowledge of the compounds' molecular weights.

Experimental Protocols: Standard Cytotoxicity Assay

The most common method cited for evaluating the in vitro cytotoxicity of benzoxazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][4][10]

MTT Assay Protocol

This protocol represents a synthesized methodology based on common practices reported in the literature.[1][11]

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Cells are maintained in an incubator at 37°C with a humidified atmosphere of 5% CO₂.

- Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well.

- Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

- The benzoxazole compounds to be tested are dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create stock solutions.

- A series of dilutions of the test compounds are prepared in the culture medium. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.

- The medium from the 96-well plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells.

- Control wells should include cells treated with medium alone (positive control for growth) and medium with the highest concentration of DMSO used (vehicle control).

- The plates are incubated for a specified period, typically 48 to 72 hours.

3. MTT Reagent Addition and Incubation:

- Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

- The plates are returned to the incubator for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

- The medium containing MTT is carefully removed.

- 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

- The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

- The absorbance (optical density) of each well is measured using a microplate reader at a wavelength of approximately 540-570 nm.[11]

5. Data Analysis:

- The percentage of cell viability is calculated relative to the untreated control cells.

- The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and preliminary cytotoxic screening of novel benzoxazole compounds.

Signaling Pathway: Proposed Mechanism of Action

Several studies suggest that benzoxazole derivatives exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway, and by inducing apoptosis.[3][5][9]

This proposed pathway illustrates how certain benzoxazole derivatives may function as dual inhibitors. By blocking the VEGFR-2 tyrosine kinase, they can halt pro-survival signaling.[3][12] Concurrently, by inhibiting anti-apoptotic proteins like Bcl-2, they can shift the cellular balance towards programmed cell death, a mechanism explored for some derivatives.[9][13] This induction of apoptosis is often confirmed by measuring the activity of executioner caspases, such as caspase-3.[9]

References

- 1. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stdj.scienceandtechnology.com.vn [stdj.scienceandtechnology.com.vn]

- 12. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of Benzoxazole-2-carboxylic Acid

This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzoxazole-2-carboxylic acid, a significant heterocyclic compound. Benzoxazole derivatives are widely recognized for their diverse pharmacological activities, making a thorough understanding of their structure through spectroscopic methods essential for synthesis, structure-activity relationship (SAR) studies, and drug discovery.

Molecular Structure and Spectroscopic Overview

Benzoxazole-2-carboxylic acid consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 2-position. This structure gives rise to characteristic spectroscopic signatures that are crucial for its identification and characterization. The key spectroscopic techniques for analyzing this molecule are Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Core Structure and Numbering:

The standard numbering convention for the benzoxazole core is essential for accurate spectral assignment.

A diagram of the chemical structure of Benzoxazole-2-carboxylic acid with atoms numbered according to IUPAC nomenclature will be generated here. Due to the limitations of the current environment, a placeholder image is used.

Caption: General structure and atom numbering of the Benzoxazole-2-carboxylic acid core.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for Benzoxazole-2-carboxylic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectral Data Solvent: DMSO-d₆

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| COOH | 10.0 - 13.0 | Broad Singlet |

| Aromatic H | 7.0 - 8.0 | Multiplet |

Note: The acidic proton of the carboxyl group can sometimes be difficult to observe[1].

Table 2: ¹³C NMR Spectral Data Solvent: DMSO-d₆

| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 185 |

| C-2 | ~155 - 165 |

| Aromatic C (C-3a to C-7a) | 110 - 160 |

The carbonyl carbon of the carboxylic acid is a key diagnostic signal in the ¹³C NMR spectrum[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (Broad) |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 |

| C=N (Oxazole Ring) | Stretching | ~1630 - 1680 |

| C-O | Stretching | 1210 - 1320 |

Carboxylic acids have two characteristic IR absorptions: a very broad O–H stretch and a C=O stretch[2][3][4]. Conjugation typically lowers the C=O stretching frequency[2][4].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 4: UV-Vis Absorption Data Solvent: Ethanol

| Chromophore | λmax (nm) |

| Benzoxazole System | ~330 - 380 |

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known to be strong UV absorbers[5][6].

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

Table 5: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₅NO₃ |

| Molecular Weight | 163.13 g/mol |

| Expected [M+H]⁺ (ESI-MS) | m/z 164.03 |

The molecular ion peak confirms the molecular weight of the compound[7].

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Benzoxazole-2-carboxylic acid are provided below.

Synthesis Protocol: Microwave-Assisted Condensation

This method offers a rapid approach to benzoxazole synthesis.[8]

-

Reactant Preparation: In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and oxalic acid (1.0 mmol).

-

Mixing: Thoroughly mix the reactants using a spatula.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 300 W) for 5-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure Benzoxazole-2-carboxylic acid.

NMR Spectroscopy Protocol

A standard workflow ensures accurate data acquisition and interpretation.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized Benzoxazole-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). An internal standard such as tetramethylsilane (TMS) can be added.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation. Phase and baseline corrections should be performed.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on their position, multiplicity, and coupling constants. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and, if necessary, by using techniques like DEPT.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is critical for confirming the elemental composition.[7]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) using a standard calibration mixture to ensure high mass accuracy. Set the electrospray ionization (ESI) source to positive ion mode.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 100-400).

-